N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
The compound N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide features a 1,2,4-triazole core substituted at three positions:
- Position 5: A butylsulfanyl (-S-C₄H₉) group.
- Position 4: A 4-methoxyphenyl (C₆H₄-OCH₃) moiety.
- Position 3: A methyl group linked to a 4-methoxybenzamide (C₆H₄-OCH₃-CONH-) substituent.
This structure combines lipophilic (butylsulfanyl) and polar (methoxybenzamide) groups, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-4-5-14-30-22-25-24-20(26(22)17-8-12-19(29-3)13-9-17)15-23-21(27)16-6-10-18(28-2)11-7-16/h6-13H,4-5,14-15H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRNKXXOFHVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multi-step reactions. One common method includes the reaction of 3-amino-1,2,4-triazole with butylsulfanyl and 4-methoxybenzaldehyde under specific conditions to form the desired triazole derivative . The reaction conditions often involve the use of catalysts such as silica sodium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of specific pathways . The butylsulfanyl and methoxyphenyl groups may enhance its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural features and activities of the target compound with analogs from the evidence:
Key Observations:
- Butylsulfanyl vs.
- Methoxybenzamide vs. Sulfonamide : The 4-methoxybenzamide moiety may enhance hydrogen-bonding interactions with biological targets compared to sulfonamide derivatives, which are typically more rigid and electronegative .
- Tautomerism : Unlike compounds [7–9] , the target compound’s 3-methyl substitution prevents thione-thiol tautomerism, stabilizing its conformation.
Spectral and Crystallographic Data
- IR Spectroscopy :
- NMR :
Biological Activity
N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, applications in medicine, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties. The presence of a butylsulfanyl group enhances its chemical reactivity and potential interactions with biological targets. The molecular formula is , indicating a significant molecular weight and complexity due to the multiple heteroatoms and functional groups present.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can inhibit specific enzymes, which is crucial for its antifungal and antibacterial effects.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.
- Cell Proliferation Inhibition : Studies indicate that derivatives of triazole can impede cell proliferation in various cancer cell lines.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies on human lung cancer cell lines (A549, HCC827) revealed that the compound effectively inhibits cell growth with IC50 values indicating moderate to high potency.
| Cell Line | IC50 Value (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Assay |
| HCC827 | 6.48 ± 0.11 | 2D Assay |
| NCI-H358 | 16.00 ± 9.38 | 3D Assay |
These findings suggest that while the compound is effective against cancer cells, it also shows some cytotoxicity towards normal lung fibroblasts (MRC-5), indicating a need for further optimization to reduce toxicity while maintaining efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria showed promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These results indicate that this compound possesses notable antibacterial activity.
Case Studies
- Antitumor Efficacy : A study involving the treatment of A549 lung cancer cells with varying concentrations of the compound demonstrated a dose-dependent inhibition of cell viability. The results were compared with standard chemotherapeutic agents like doxorubicin, showcasing the potential of this compound as an alternative or adjunct therapy in cancer treatment.
- Antimicrobial Testing : In a comparative study with established antibiotics, this compound exhibited lower MIC values than some conventional antibiotics against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
